Luminol-13C4
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Overview
Description
Luminol-13C4 is a fluorescent light-emitting molecule containing the 13C isotope. Its chemical formula is C8H5N3O2. This compound is a variant of luminol, a compound known for its chemiluminescent properties, which are widely used in forensic science for detecting bloodstains and in various biological and chemical assays .
Preparation Methods
The preparation of Luminol-13C4 involves chemical synthesis or isotope labeling technology. The synthesis of luminol typically involves the following steps:
- Reacting 3-amino-2,4,5-trichlorobenzonitrile with hydrazine hydrate to produce 3-amino-2,4,5-trichlorobenzoic acid hydrazine.
- Reacting the product obtained in step (1) with sulfuric acid to produce 3-amino-2,4,5-trichlorobenzoic acid.
- Reacting 3-amino-2,4,5-trichlorobenzoic acid with hydrogen peroxide to produce 3-amino-2,4,5-trichlorobenzoic acid peroxide.
- Reacting 3-amino-2,4,5-trichlorobenzoic acid peroxide with sodium cyanide to produce luminol .
Chemical Reactions Analysis
Luminol-13C4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its chemiluminescent reaction with hydrogen peroxide in the presence of a catalyst such as iron or periodate compounds. This reaction produces a blue glow due to the formation of an excited-state molecule that emits light upon returning to its ground state .
Scientific Research Applications
Luminol-13C4 has a wide range of applications in scientific research:
Forensic Science: Used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin.
Biomedical Research: Utilized in cellular assays to detect copper, iron, cyanides, and specific proteins.
Environmental Monitoring: Acts as a biosensor for detecting various environmental pollutants.
Pharmaceutical Industry: Used for cellular localization and as biological tracers.
Immunoassays: Employed in reporter gene-based assays and several other immunoassays
Mechanism of Action
The chemiluminescent reaction of Luminol-13C4 involves the oxidation of luminol by hydrogen peroxide in the presence of a catalyst. This reaction produces an excited-state molecule, which emits light as it returns to its ground state. The molecular targets involved in this reaction include iron-containing compounds such as hemoglobin, which catalyze the decomposition of hydrogen peroxide to produce oxygen and water .
Comparison with Similar Compounds
Luminol-13C4 is unique due to its 13C isotope labeling, which allows for tracking and detecting various chemical reactions and biological processes. Similar compounds include:
Luminol (C8H7N3O2): The most well-known chemiluminescent reagent used in forensic science.
Acridinium Esters: Used in chemiluminescent assays for detecting various biomolecules.
Dioxetanes: Employed in chemiluminescent assays for their high sensitivity and specificity
This compound stands out due to its enhanced detection capabilities and its ability to be used in a wide range of scientific applications.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
181.13 g/mol |
IUPAC Name |
5-amino-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)/i1+1,2+1,3+1,5+1 |
InChI Key |
HWYHZTIRURJOHG-SAXDBNRNSA-N |
Isomeric SMILES |
[13CH]1=[13CH]C2=C(C(=O)NNC2=O)[13C](=[13CH]1)N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O |
Origin of Product |
United States |
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